molecular formula C6H9IO5S B6329501 2-Iodobenzenesulfonic acid dihydrate CAS No. 1094026-90-0

2-Iodobenzenesulfonic acid dihydrate

Cat. No.: B6329501
CAS No.: 1094026-90-0
M. Wt: 320.10 g/mol
InChI Key: KTRRNQJQOURTCC-UHFFFAOYSA-N
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Description

2-Iodobenzenesulfonic acid dihydrate is an organic compound with the molecular formula C6H5IO3S.2H2O. It is a derivative of benzenesulfonic acid where an iodine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodobenzenesulfonic acid dihydrate can be synthesized through the iodination of benzenesulfonic acid. One common method involves the reaction of benzenesulfonic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated as a dihydrate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then crystallized and purified to obtain the dihydrate form .

Mechanism of Action

The mechanism of action of 2-iodobenzenesulfonic acid dihydrate involves its ability to undergo redox reactions. In oxidation reactions, the compound acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the oxidizing agent. This process is mediated by the iodine atom, which can exist in multiple oxidation states, allowing for versatile reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodobenzenesulfonic acid dihydrate is unique due to its iodine substitution, which imparts distinct reactivity and properties compared to its parent compound, benzenesulfonic acid. The presence of iodine allows for the formation of hypervalent iodine species, making it a valuable reagent in oxidation reactions and other chemical transformations .

Properties

IUPAC Name

2-iodobenzenesulfonic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S.2H2O/c7-5-3-1-2-4-6(5)11(8,9)10;;/h1-4H,(H,8,9,10);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRRNQJQOURTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)O)I.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718862
Record name 2-Iodobenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094026-90-0
Record name 2-Iodobenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzenesulfonic Acid Dihydrate
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